An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate (CAS 1354351-56-6)
An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate (CAS 1354351-56-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl azepan-3-ylcarbamate, with the CAS number 1354351-56-6, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, combined with the stereospecific placement of a Boc-protected amine, makes it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of novel therapeutics.
Chemical and Physical Properties
(R)-tert-Butyl azepan-3-ylcarbamate is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1354351-56-6 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(3R)-azepan-3-yl]carbamate | [2] |
| Synonyms | (R)-3-(Boc-amino)azepane | [3] |
| Appearance | White to off-white solid | |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [2] |
Synthesis
The stereoselective synthesis of (R)-tert-Butyl azepan-3-ylcarbamate is crucial for its application in the development of enantiomerically pure pharmaceuticals. A convenient two-step synthesis starting from the readily available chiral precursor, D-ornithine, has been reported.[3] This method involves the formation of an N-Boc protected 3-aminolactam, followed by a key imido ester hydrogenation step.
Experimental Protocol: Synthesis from D-Ornithine[3]
Step 1: Formation of (R)-3-(Boc-amino)azepan-2-one
-
D-ornithine is first protected with a tert-butyloxycarbonyl (Boc) group on the α-amino group.
-
The resulting Nα-Boc-D-ornithine is then cyclized to form the corresponding lactam, (R)-3-(Boc-amino)azepan-2-one, typically using a suitable coupling agent.
Step 2: Reduction of (R)-3-(Boc-amino)azepan-2-one to (R)-tert-Butyl azepan-3-ylcarbamate
-
The N-Boc protected 3-aminolactam is converted into its corresponding imido ester by O-alkylation.
-
The imido ester is then hydrogenated without isolation using a standard hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C), under mild conditions (5 bar H₂, room temperature).
-
This reduction selectively reduces the lactam carbonyl to a methylene group, yielding the desired (R)-tert-Butyl azepan-3-ylcarbamate.
Caption: Synthetic workflow for (R)-tert-Butyl azepan-3-ylcarbamate.
Applications in Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The specific chirality and functionalization of (R)-tert-Butyl azepan-3-ylcarbamate make it a particularly valuable building block for targeting a range of biological pathways.
NLRP3 Inflammasome Inhibitors
A significant application of (R)-tert-Butyl azepan-3-ylcarbamate is in the synthesis of inhibitors of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial chiral amine for the construction of complex heterocyclic systems that potently and selectively inhibit NLRP3 activation. The synthesis of these inhibitors often involves the deprotection of the Boc group, followed by coupling with a suitable heterocyclic core.
Caption: Role of azepane-based inhibitors in the NLRP3 signaling pathway.
Data Presentation
While a comprehensive, publicly available dataset for (R)-tert-Butyl azepan-3-ylcarbamate is limited, the following table summarizes expected and reported analytical data for this and structurally related compounds. Researchers should perform their own analytical characterization for confirmation.
| Data Type | Expected/Reported Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~3.6 (m, 1H, CH-N), ~3.2-2.8 (m, 2H, CH₂-N), ~1.8-1.4 (m, 6H, CH₂), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~50 (CH-N), ~48 (CH₂-N), ~35, ~30, ~25 (CH₂), 28.5 (C(CH₃)₃) |
| Specific Rotation | The specific rotation for the (R)-enantiomer is expected to be a non-zero value, which would be opposite in sign to the (S)-enantiomer. The exact value is dependent on the solvent and concentration. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-tert-Butyl azepan-3-ylcarbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 180 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Caption: General workflow for NMR analysis.
Conclusion
(R)-tert-Butyl azepan-3-ylcarbamate is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents. Its application in the development of NLRP3 inflammasome inhibitors highlights its potential for addressing a range of inflammatory diseases. The synthetic route from D-ornithine provides an accessible pathway to this important intermediate. This technical guide serves as a foundational resource for researchers and scientists working with this compound, facilitating its effective use in the advancement of drug discovery and development programs.
References
- 1. 001chemical.com [001chemical.com]
- 2. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
